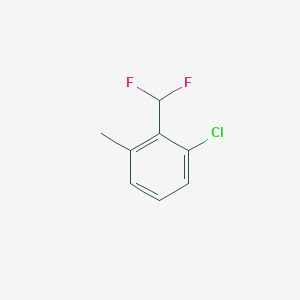
1-Chloro-2-(difluoromethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(difluoromethyl)-3-methylbenzene is an organic compound with a unique structure that includes a chlorine atom, two fluorine atoms, and a methyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-(difluoromethyl)-3-methylbenzene typically involves the chlorination and fluorination of methylbenzene derivatives. One common method includes the reaction of 3-methylbenzene with chlorine and difluoromethylating agents under controlled conditions. Industrial production methods often utilize catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
1-Chloro-2-(difluoromethyl)-3-methylbenzene undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(difluoromethyl)-3-methylphenol.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under the influence of strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form 1-chloro-2-(difluoromethyl)-3-methylcyclohexane using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Chloro-2-(difluoromethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Chloro-2-(difluoromethyl)-3-methylbenzene exerts its effects involves its interaction with specific molecular targets. The chlorine and fluorine atoms can form strong bonds with various biological molecules, altering their function. For example, the compound may bind to enzyme active sites, inhibiting their activity or altering their substrate specificity. Additionally, it can interact with cell membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
1-Chloro-2-(difluoromethyl)-3-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-2-(trifluoromethyl)-3-methylbenzene: This compound has an additional fluorine atom, which may enhance its reactivity and binding affinity.
1-Chloro-2-(difluoromethyl)-4-methylbenzene: The position of the methyl group is different, which can affect the compound’s chemical properties and reactivity.
1-Bromo-2-(difluoromethyl)-3-methylbenzene: The bromine atom can be more reactive than chlorine, leading to different reaction pathways and products.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
Molecular Formula |
C8H7ClF2 |
|---|---|
Molecular Weight |
176.59 g/mol |
IUPAC Name |
1-chloro-2-(difluoromethyl)-3-methylbenzene |
InChI |
InChI=1S/C8H7ClF2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,8H,1H3 |
InChI Key |
YRDQURJEJBJYNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13111932.png)
![Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate](/img/structure/B13111937.png)

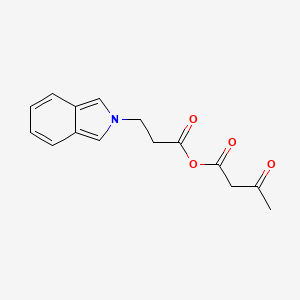

![3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13111959.png)
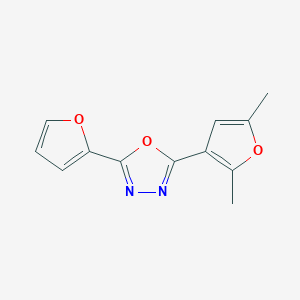
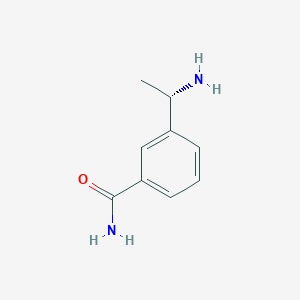
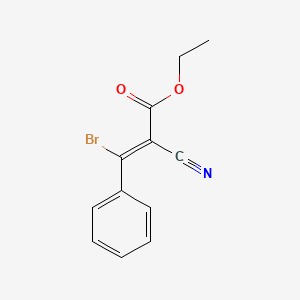
![(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B13111979.png)

![Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13111993.png)

![1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13112018.png)
